molecular formula C11H11F3O2 B12828305 Ethyl 3-methyl-2-(trifluoromethyl)benzoate

Ethyl 3-methyl-2-(trifluoromethyl)benzoate

Cat. No.: B12828305
M. Wt: 232.20 g/mol
InChI Key: DDRYOHFJXIYOJK-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H11F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a trifluoromethyl group and a methyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-2-(trifluoromethyl)benzoate typically involves the esterification of 3-methyl-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the benzene ring can participate in nucleophilic aromatic substitution reactions, often using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-methyl-2-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 3-methyl-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-(trifluoromethyl)benzoate: Lacks the methyl group, resulting in different chemical reactivity and biological activity.

    Methyl 3-(trifluoromethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.

    Ethyl 2-methyl-4-(trifluoromethyl)benzoate: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

ethyl 3-methyl-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H11F3O2/c1-3-16-10(15)8-6-4-5-7(2)9(8)11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

DDRYOHFJXIYOJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1C(F)(F)F)C

Origin of Product

United States

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